![molecular formula C12H21NO5 B2750404 1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid CAS No. 2031258-56-5](/img/structure/B2750404.png)
1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid
Overview
Description
1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid is a compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group, a methoxy group, and a carboxylic acid group. This compound is often used in organic synthesis, particularly in the protection of amine groups due to the presence of the Boc group, which is an acid-labile protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid typically involves the protection of the amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are common for Boc deprotection.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Free amines.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid is used in various scientific research applications:
Chemistry: As a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: In the study of enzyme mechanisms and protein modifications.
Industry: Used in the production of fine chemicals and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is introduced to protect the amine during various synthetic steps and is later removed under acidic conditions. The resonance stabilization of the carbonyl oxygen facilitates the cleavage of the Boc group, resulting in the formation of a carbocation that is stabilized by elimination .
Comparison with Similar Compounds
Similar Compounds
1-[(Tert-butoxy)carbonyl]piperidine-4-carboxylic acid: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.
1-[(Tert-butoxy)carbonyl]amino]cyclopropanecarboxylic acid: Features a cyclopropane ring instead of a pyrrolidine ring.
Uniqueness
1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid is unique due to the presence of the methoxy group and the specific substitution pattern on the pyrrolidine ring. This makes it particularly useful in specific synthetic applications where selective protection and deprotection of amine groups are required.
Biological Activity
1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid is a complex organic compound with significant applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents. Its molecular structure includes a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group, a methoxy group, and a carboxylic acid group, which contribute to its biological activity and utility in organic synthesis.
Molecular Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 259.3 g/mol. The presence of the Boc group allows for selective protection of amines during synthetic processes, while the methoxy and carboxylic acid groups are crucial for its biological interactions.
Property | Value |
---|---|
Chemical Formula | |
Molecular Weight | 259.3 g/mol |
IUPAC Name | 4-methoxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Appearance | Oil |
Storage Temperature | Room Temperature |
The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of direct Factor Xa inhibitors, such as eribaxaban. Factor Xa is a crucial enzyme in the coagulation cascade, and its inhibition is beneficial in preventing thromboembolic events.
Case Studies
- Eribaxaban Synthesis : The compound serves as an essential precursor in the synthesis of eribaxaban, which has shown efficacy in preventing venous thromboembolism (VTE) in patients undergoing total knee replacement (TKR). Clinical studies indicate that eribaxaban exhibits high affinity for human Factor Xa, demonstrating the importance of this compound in therapeutic applications .
- Enzyme Mechanisms : Research has also explored the use of this compound in studying enzyme mechanisms and protein modifications. Its structural features facilitate investigations into how modifications can affect enzymatic activity and interactions within biological systems .
Synthetic Routes
The synthesis typically involves the protection of amine groups using di-tert-butyl dicarbonate under basic conditions, such as sodium hydroxide or DMAP in acetonitrile. This method highlights the compound's utility in organic synthesis, particularly in peptide synthesis where selective protection and deprotection are required.
Comparison with Similar Compounds
This compound can be compared to other similar compounds like:
- 1-[(Tert-butoxy)carbonyl]piperidine-4-carboxylic acid : This compound features a piperidine ring and is used similarly for protecting amines.
- 1-[(Tert-butoxy)carbonyl]amino]cyclopropanecarboxylic acid : It contains a cyclopropane ring, showcasing structural diversity within this class of compounds.
Compound Name | Structural Feature |
---|---|
1-[(Tert-butoxy)carbonyl]piperidine-4-carboxylic acid | Piperidine ring |
1-[(Tert-butoxy)carbonyl]amino]cyclopropanecarboxylic acid | Cyclopropane ring |
Q & A
Q. Basic: What are the standard protocols for synthesizing 1-[(tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protection/deprotection strategies. A common approach includes:
- Step 1 : Introduction of the tert-butoxycarbonyl (Boc) group to protect the pyrrolidine nitrogen under anhydrous conditions using Boc anhydride and a base like DMAP .
- Step 2 : Methoxy group installation via alkylation or nucleophilic substitution, requiring controlled temperature (0–25°C) to minimize side reactions .
- Step 3 : Carboxylic acid functionalization using selective oxidation or hydrolysis, often with aqueous NaOH/THF .
Critical factors : Solvent polarity (e.g., DMF for polar intermediates), reaction time (over 12 hours for Boc protection), and stoichiometric ratios (1.2–1.5 equivalents for alkylation agents) significantly impact yield (typically 60–75%) and purity .
Q. Advanced: How can computational methods optimize the synthesis of this compound to address low yields in stereoselective steps?
Quantum mechanical calculations (e.g., DFT) and reaction path search algorithms can predict transition states and steric hindrance in stereoselective steps. For example:
- Stereochemical control : Molecular modeling identifies preferred conformations of intermediates, guiding solvent selection (e.g., toluene for enhanced diastereomeric excess) .
- Reaction optimization : Machine learning analyzes historical data to recommend conditions (e.g., 40°C, 18 hours) for maximizing enantiomeric purity (>90% ee) .
Validation : Cross-referencing computational predictions with experimental NMR and HPLC data ensures reliability .
Q. Basic: What purification techniques are most effective for isolating this compound, especially when dealing with byproducts?
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar byproducts like unreacted Boc precursors .
- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to isolate the crystalline acid form, achieving >95% purity .
- Acid-base extraction : Partitioning between ethyl acetate and 1M HCl removes basic impurities (e.g., residual amines) .
Q. Advanced: How do researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for structural confirmation?
- X-ray crystallography : Provides definitive stereochemical assignment (e.g., (2R,4S) configuration) and bond angles, resolving ambiguities in NOESY NMR data .
- Dynamic NMR : Detects conformational flexibility in solution, explaining discrepancies between solid-state (X-ray) and solution-state (NMR) structures .
- Cross-validation : Compare IR carbonyl stretches (1700–1750 cm⁻¹) with computational vibrational spectra to confirm functional groups .
Q. Basic: What are the key stability concerns for this compound during storage, and how can degradation be mitigated?
- Hydrolysis risk : The Boc group is susceptible to acidic/basic conditions. Store at 2–8°C in inert atmospheres (argon) with desiccants .
- Light sensitivity : Protect from UV exposure using amber vials, as methoxy groups may undergo photooxidation .
- Recommended solvents : Avoid DMSO; use acetonitrile or dichloromethane for stock solutions to prevent decomposition .
Q. Advanced: How does the methoxy substituent influence the compound’s interaction with biological targets (e.g., enzymes)?
- Steric effects : The methoxy group at C4 creates a hydrophobic pocket, enhancing binding to targets like proteases (e.g., IC₅₀ values improved by 30% vs. non-methoxy analogs) .
- Electronic effects : Methoxy’s electron-donating nature stabilizes charge-transfer interactions in enzyme active sites, validated via molecular docking and SPR assays .
- Comparative studies : Replace methoxy with fluorine (via synthesis) to assess polarity-dependent activity shifts .
Q. Advanced: How can researchers address low solubility in aqueous buffers during in vitro assays?
- Co-solvent systems : Use 10% DMSO/PBS (v/v) or cyclodextrin-based formulations to enhance solubility (>5 mg/mL) without denaturing proteins .
- Prodrug derivatization : Convert the carboxylic acid to a methyl ester for improved membrane permeability, then hydrolyze in situ .
- pH adjustment : Solubilize the sodium salt form at pH 8.0–9.0, confirmed by UV-Vis spectroscopy .
Q. Basic: What analytical techniques are critical for characterizing this compound’s purity and identity?
- HPLC-MS : Quantifies purity (>98%) and detects trace Boc-deprotected impurities (retention time shifts) .
- NMR (¹H/¹³C) : Assigns stereochemistry (e.g., methoxy proton integration at δ 3.3–3.5 ppm) and confirms substitution patterns .
- Elemental analysis : Validates empirical formula (C₁₃H₂₃NO₅) with <0.3% deviation .
Q. Advanced: What strategies differentiate this compound from structurally similar analogs (e.g., 4-fluorobenzyl or trifluoromethyl derivatives)?
Analog | Key Difference | Impact on Research |
---|---|---|
4-Fluorobenzyl derivative | Increased lipophilicity (LogP +0.5) | Enhanced blood-brain barrier penetration |
Trifluoromethyl derivative | Electron-withdrawing effects | Improved metabolic stability in liver microsomes |
Phenoxy-substituted analog | Altered steric bulk | Reduced off-target binding in kinase assays |
Q. Advanced: How do researchers validate the compound’s role in multi-step organic syntheses (e.g., peptide coupling)?
- Coupling efficiency : Use HOBt/EDCI in DMF to activate the carboxylic acid, achieving >85% yield in amide bond formation .
- Monitoring : Track Boc deprotection with TLC (Rf shift from 0.6 to 0.3 in 10% MeOH/CH₂Cl₂) .
- Scale-up challenges : Optimize mixer-settler extractors for continuous flow synthesis to minimize racemization .
Properties
IUPAC Name |
4-methoxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-8(17-5)6-12(13,4)9(14)15/h8H,6-7H2,1-5H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBCEUHYFOZHBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)OC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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